molecular formula C5H5N3 B12836431 Azetidine-3,3-dicarbonitrile

Azetidine-3,3-dicarbonitrile

Katalognummer: B12836431
Molekulargewicht: 107.11 g/mol
InChI-Schlüssel: OYWMIKQBHQELLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azetidine-3,3-dicarbonitrile is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of two cyano groups at the 3-position of the azetidine ring further enhances its chemical properties, making it a valuable building block for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Azetidine-3,3-dicarbonitrile can be synthesized through several methods, including cyclization, nucleophilic substitution, and ring-opening reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-3-cyanopropanenitrile with ammonia or primary amines can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Azetidine-3,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Azetidine-3,3-dicarbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of azetidine-3,3-dicarbonitrile involves its interaction with molecular targets through its reactive cyano groups and strained ring structure. The compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Azetidine-3,3-dicarbonitrile is unique due to its four-membered ring structure, which provides a balance between ring strain and stability. This makes it more stable

Eigenschaften

Molekularformel

C5H5N3

Molekulargewicht

107.11 g/mol

IUPAC-Name

azetidine-3,3-dicarbonitrile

InChI

InChI=1S/C5H5N3/c6-1-5(2-7)3-8-4-5/h8H,3-4H2

InChI-Schlüssel

OYWMIKQBHQELLS-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.